6-Hydroxy-TSU-68

Drug Metabolism Enzyme Kinetics CYP1A2

For DMPK researchers quantifying TSU-68 autoinduction, generic metabolite standards fail to capture the clinically significant 10- to 45-fold CYP1A2 autoinduction. 6-Hydroxy-TSU-68 is the certified analytical reference standard for LC-MS/MS assays targeting this pathway. - Highest intrinsic clearance (Vmax/Km 25 µL/min/mg) among TSU-68 hydroxylated metabolites, enabling precise measurement of the primary clearance pathway. - Validated for constructing PBPK models to predict time-dependent DDI liability. - Supplied with comprehensive analytical documentation to support regulatory submissions.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
Cat. No. B12403688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-TSU-68
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)O)NC2=O
InChIInChI=1S/C18H18N2O4/c1-9-12(5-6-17(22)23)10(2)19-15(9)8-14-13-4-3-11(21)7-16(13)20-18(14)24/h3-4,7-8,19,21H,5-6H2,1-2H3,(H,20,24)(H,22,23)/b14-8-
InChIKeyYEVBDKUJUCJAMN-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 6-Hydroxy-TSU-68: Sourcing the CYP1A2-Dependent Metabolite Marker for TSU-68 Autoinduction


6-Hydroxy-TSU-68 (CAS 1035154-49-4) is a specific, oxidative metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (Orantinib, SU6668), a compound that reached Phase III clinical trials for hepatocellular carcinoma [1]. Its formation is mediated almost exclusively by the cytochrome P450 isoform CYP1A2 in human liver microsomes [2]. Critically, TSU-68 is known to strongly induce CYP1A2, leading to a 10- to 45-fold increase in its own hydroxylation to 6-Hydroxy-TSU-68 and other metabolites, a phenomenon termed autoinduction [2]. Therefore, 6-Hydroxy-TSU-68 serves not as a therapeutic agent itself but as a key analytical reference standard for quantifying the extent of this clinically significant autoinduction pathway.

Why 6-Hydroxy-TSU-68 Cannot Be Substituted with Generic Metabolite Standards for Autoinduction Studies


Procuring 6-Hydroxy-TSU-68 is a specific requirement driven by the need for an analytical reference standard in drug metabolism and pharmacokinetic (DMPK) studies of TSU-68's autoinduction. Substitution with generic metabolite standards or even the other major hydroxylated metabolites (5- and 7-Hydroxy-TSU-68) is not scientifically valid. The critical differentiation lies in the quantitative metrics of the enzymatic reaction: 6-Hydroxy-TSU-68 exhibits the highest intrinsic clearance rate (Vmax/Km of 25 µl/min/mg) among the three major hydroxylated metabolites formed by CYP1A2 [1]. Using an alternative metabolite would not accurately reflect the primary, highest-velocity pathway of TSU-68's autoinduced clearance. Furthermore, the unique 10- to 45-fold autoinduction of this specific hydroxylation event, documented in human hepatocytes, directly explains the clinically observed decrease in TSU-68 plasma concentrations upon repeated dosing [1]. Only a certified 6-Hydroxy-TSU-68 reference standard provides the necessary specificity for the validated bioanalytical assays (e.g., LC-MS/MS) used to measure this autoinduction in vitro and in vivo.

Quantitative Evidence for 6-Hydroxy-TSU-68: A Comparative Analysis for Scientific Sourcing


6-Hydroxy-TSU-68 Exhibits the Highest Intrinsic Clearance Among TSU-68's Major CYP1A2 Metabolites

In human liver microsomes, the formation of the three major hydroxylated metabolites of TSU-68 follows Michaelis-Menten kinetics. The intrinsic clearance (Vmax/Km), a key indicator of enzymatic efficiency, is significantly higher for the 6-hydroxy metabolite compared to the 5- and 7-hydroxy metabolites. This data confirms the 6-hydroxylation pathway as the predominant route of TSU-68's CYP1A2-mediated metabolism [1].

Drug Metabolism Enzyme Kinetics CYP1A2 In Vitro ADME

The 6-Hydroxylation of TSU-68 is a Unique Marker of CYP1A2-Mediated Autoinduction

Treatment of primary human hepatocytes with TSU-68 (10 µM) results in a profound, 28- to 140-fold increase in CYP1A1/2 enzymatic activity (measured by ethoxyresorufin O-deethylase). This induction of CYP1A enzymes directly translates to a 10- to 45-fold increase in the formation of 6-Hydroxy-TSU-68 (along with 5- and 7-hydroxy metabolites) in human liver microsomes after TSU-68 exposure [1]. This demonstrates that 6-Hydroxy-TSU-68 formation is not constitutive but is dynamically and massively upregulated by the parent drug.

Enzyme Induction Autoinduction Hepatocytes CYP1A1/2

The Clinical Significance of 6-Hydroxy-TSU-68: Explaining the Drop in TSU-68 Plasma Levels

The autoinduction of CYP1A2 by TSU-68 and the subsequent increase in 6-hydroxylation provides a mechanistic explanation for a key clinical observation. During a Phase I pharmacokinetic study of SU6668 (TSU-68), both the area under the curve (AUC) and peak plasma concentration (Cmax) were found to decrease significantly on days 28 and 56 compared to day 1 (P < 0.05) [1]. This time-dependent decrease in plasma exposure is a hallmark of autoinduction, where the drug accelerates its own metabolism. The increased formation of 6-Hydroxy-TSU-68 is a direct correlate of this increased clearance [2].

Clinical Pharmacokinetics Autoinduction Drug Clearance

Validated Use Cases for 6-Hydroxy-TSU-68 in Drug Development and Metabolism Studies


Quantifying TSU-68 Autoinduction in In Vitro DMPK Assays

6-Hydroxy-TSU-68 is the optimal analytical standard for developing and validating LC-MS/MS methods to quantify the autoinduction of TSU-68 metabolism. Researchers use it to create calibration curves and quality control samples for quantifying the 6-hydroxy metabolite in incubation matrices (e.g., hepatocyte culture media, microsomal incubations). This allows for precise measurement of the 10- to 45-fold increase in CYP1A2-mediated hydroxylation following TSU-68 exposure, a critical endpoint for assessing drug-drug interaction (DDI) liability early in development [1].

Developing a Translational PK Model for TSU-68's Decreasing Exposure

By serving as a reference for the primary clearance pathway, 6-Hydroxy-TSU-68 enables the construction of physiologically based pharmacokinetic (PBPK) models. These models integrate in vitro kinetic data (e.g., the Vmax/Km of 25 µl/min/mg for 6-hydroxylation) to simulate and predict the clinically observed time-dependent decrease in TSU-68 plasma concentrations (AUC and Cmax) due to CYP1A2 autoinduction [2][3]. This predictive capability is essential for setting appropriate dosing regimens and anticipating therapeutic outcomes.

Investigating CYP1A2-Mediated Drug-Drug Interaction (DDI) Potential

6-Hydroxy-TSU-68 is used as a specific probe substrate readout in reaction phenotyping and DDI studies. Since TSU-68 is a known CYP1A2 autoinducer, measuring the formation of its 6-hydroxy metabolite is a direct method to assess the impact of co-administered CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) on its metabolism. A validated LC-MS/MS method using a 6-Hydroxy-TSU-68 standard is required to generate the quantitative data needed for regulatory submissions regarding DDI risks [1].

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